(5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core with a 2-thioxo group at position 2 and a (prop-2-en-1-yl) substituent at position 2. The Z-configuration at position 5 is stabilized by a methylidene group linked to a 1-phenyl-3-[2-methyl-4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl moiety. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological evaluation, particularly in antiparasitic applications .
Synthesis of analogous thiazolidinones often involves condensation reactions between aldehydes and thiazolidinone precursors under acidic conditions, followed by purification via techniques like column chromatography or recrystallization .
Properties
Molecular Formula |
C26H25N3O2S2 |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(2-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H25N3O2S2/c1-5-13-28-25(30)23(33-26(28)32)15-19-16-29(20-9-7-6-8-10-20)27-24(19)22-12-11-21(14-18(22)4)31-17(2)3/h5-12,14-17H,1,13H2,2-4H3/b23-15- |
InChI Key |
GCZSYWVNJWDHSQ-HAHDFKILSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Thiazolidinone derivatives are distinguished by substituents at positions 2, 3, and 5 of the heterocyclic core. Key structural comparisons include:
2.2.1. Anti-Toxoplasma gondii Activity
- Target Compound: No direct data reported, but structural analogs with pyrazole substituents show IC₅₀ values as low as 5 µM against T. gondii, surpassing sulfadiazine (IC₅₀ = 43 µM) .
- Ferrocene-Modified Derivatives : Substitution with a ferrocene group at the hydrazone nitrogen improves efficacy, reducing host cell invasion by T. gondii and achieving TD₅₀ ≥ 320 µM (vs. sulfadiazine’s TD₅₀ = 281 µM) .
- Nitrobenzene-Substituted Thiazolidinones: Exhibit intracellular parasite counts of ≤4 (vs. 72 for thiosemicarbazones), highlighting the core’s importance .
2.2.2. Anti-Trypanosoma brucei Activity
Binding Mechanisms and Selectivity
Computational studies indicate that thiazolidinones preferentially bind to T. gondii ROP18 kinase, a virulence factor. The target compound’s pyrazole moiety may enhance binding affinity through hydrophobic interactions and hydrogen bonding with kinase active sites . In contrast, simpler derivatives (e.g., 3-methyl or 3-phenyl analogs) show reduced selectivity due to weaker van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
